molecular formula C10H11NO2 B7728403 Acetoacetanilide CAS No. 86349-51-1

Acetoacetanilide

Cat. No. B7728403
CAS RN: 86349-51-1
M. Wt: 177.20 g/mol
InChI Key: DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Description

Acetoacetanilide is an organic compound with the formula CH3C(O)CH2C(O)NHC6H5. It is the acetoacetamide derivative of aniline. It is a white solid that is poorly soluble in water. This chemical and many related compounds (prepared from various aniline derivatives) are used in the production of organic pigments called arylide yellows .


Synthesis Analysis

Acetoacetanilide is prepared by acetoacetylation of aniline using diketene . Many analogues have been prepared . To make the dyes, acetoacetanilides are coupled to diazonium salts, "azo coupling" . Another synthesis method involves the reaction of aniline with ethyl acetoacetate .


Molecular Structure Analysis

Acetoacetanilide usually exists as the keto-amide tautomer according to X-ray crystallography . Conformers and tautomers of acetoacetanilide have been studied by the DFT (B3LYP/6-311++G**) and IR spectroscopy methods .


Chemical Reactions Analysis

Acetoacetanilide undergoes various reactions. For instance, it reacts with malononitrile leading to a structurally novel bicyclic product . In the presence of sulfuric acid, acetoacetanilide dehydrates to give 4-methyl -2-quinolone .


Physical And Chemical Properties Analysis

Acetoacetanilide is a white crystalline solid . It has a melting point of 86 degrees Celsius . It is slightly soluble in water, but soluble in dilute alkali, ethanol, chloroform, ether, hot benzene, and hot petroleum ether .

Scientific Research Applications

  • Analytical Chemistry : Acetoacetanilide is used as an internal standard in high-pressure liquid chromatography for determining concentrations of acetaminophen and phenacetin in plasma (Gotelli, Kabra, & Marton, 1977).

  • Chelation Chemistry : It acts as a chelating agent for divalent metal ions, with its acid dissociation constants and stability constants of metal chelates being extensively studied (Harries, Savage, Wright, & Logan, 1969).

  • Organic Synthesis : In organic chemistry, acetoacetanilide is involved in the stereoselective synthesis of highly functionalized cyclobutenes and electron-deficient 1,3-dienes (Yavari & Asghari, 1999).

  • Pharmacology and Cancer Research : Certain acetoacetanilide derivatives have been investigated for their antiproliferative effect against cancer cell lines, showing potential as ligands of the androgen receptor and for their antiproliferative effects (Catarro et al., 2017).

  • Toxicology : The chemoproteomic profiling of acetanilide herbicides, which include acetoacetanilide derivatives, has been used to explore their role in inhibiting fatty acid oxidation, revealing mechanisms of toxicity (Counihan et al., 2017).

  • Analgesic Research : Synthesis of compounds with high analgesic activity and low acute toxicity has been achieved through reactions involving acetoacetanilide (Gein et al., 2016).

  • Optical Studies : Acetoacetanilide has been studied for its potential in nonlinear optical applications, with research focused on the growth and characterization of its single crystals (Vijayan et al., 2004).

  • Pharmaceutical Thermochemistry : Research on acetanilides, including acetoacetanilide, has focused on understanding their vapor pressures, phase transitions, and enthalpies of formation, crucial for their use in pharmaceuticals (Nagrimanov et al., 2018).

Safety And Hazards

Acetoacetanilide is considered moderately toxic by ingestion and a weak allergen . It is combustible when exposed to heat or flame . When heated to decomposition, it emits toxic nitrogen oxides (NOx) fumes .

Future Directions

The Acetoacetanilide market size was valued at USD 4.75 Billion in 2023 and is projected to reach USD 7.3 Billion by 2032, exhibiting a compound annual growth rate (CAGR) of 5.00% during the forecast period (2023 - 2032) . It is widely used in synthetic organic chemistry and is expected to find increasing applications in various industries such as agriculture, pharmaceutical, plastic, paint & coatings .

properties

IUPAC Name

3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
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InChI Key

DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1
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Molecular Formula

C10H11NO2
Record name ACETOACETANILIDE
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DSSTOX Substance ID

DTXSID0024397
Record name Acetoacetanilide
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Molecular Weight

177.20 g/mol
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Physical Description

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS]
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Record name Butanamide, 3-oxo-N-phenyl-
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Boiling Point

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES
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Flash Point

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents.
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Density

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C
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Product Name

Acetoacetanilide

Color/Form

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER

CAS RN

102-01-2, 86349-51-1
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Melting Point

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/
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Synthesis routes and methods I

Procedure details

2.46 g (0.01 mole) of α,α-dichloroacetoacetanilide was dissolved in 20 ml of water and 30 ml of toluene, and dehalogenated with hydrogen using 5% Pd/C as catalyst. Hydrogen was allowed to react until no more would be absorbed. The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent) was absorbed at the much slower rate of about 0.9 ml/min. On the basis of the hydrogen absorbed, it was concluded that the dehalogenation had proceeded to remove both chlorines and hence to give acetoacetanilide. This was confirmed by filtering off the catalyst, separating off the water phase and finally isolating the product from the toluene. Obtained were 1.57 g or 89% of acetoacetanilide, mp 79°-84° C.
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
V Arjunan, M Kalaivani, S Senthilkumari… - Spectrochimica Acta Part …, 2013 - Elsevier
… fundamental modes of the compounds acetoacetanilide (AAA), … exists in acetoacetanilide and o-substituted acetoacetanilide … and chloro substituted acetoacetanilide compounds are not …
Number of citations: 28 www.sciencedirect.com
K Senthil Kannan, K Venkatachalam… - AIP Conference …, 2020 - pubs.aip.org
Acetoacetanilide (AACE) crystals are of NLO type and are having extensive range of employing in optoelectronic and frequency doubling and which have Empirical formula as …
Number of citations: 27 pubs.aip.org
FN Naghiyev, J Cisterna, AN Khalilov, AM Maharramov… - Molecules, 2020 - mdpi.com
We report an unprecedented multicomponent reaction of acetoacetanilide with malononitrile leading to a structurally novel bicyclic product (9) in a high yield. The structure has been …
Number of citations: 26 www.mdpi.com
LP Oznobikhina, IM Lazarev, NF Lazareva - Russian Journal of General …, 2022 - Springer
… However, the keto-enol tautomerism of acetoacetanilide has … The rate of the acetoacetanilide enolization in the ethanol–… the structure of tautomers of acetoacetanilide and its dimers in …
Number of citations: 1 link.springer.com
M Sherif, M Assy, N Yousif, M Galahom - Journal of the Iranian Chemical …, 2013 - Springer
Base-induced cyclocondensation of acetoacetanilide (1) and benzoyl isothiocyanate (2) afforded mercaptopyridine (4). Compound 4 reacted with NaOCl in presence of NH 4 OH/NaOH …
Number of citations: 16 link.springer.com
RA Azzam, RM Mohareb - Chemical and Pharmaceutical Bulletin, 2015 - jstage.jst.go.jp
The multi-component reaction of either acetoacetanilide derivative 1a or b with any of the aldehyde derivatives 2a–d and malononitrile 3 in the presence of triethylamine as a catalyst …
Number of citations: 32 www.jstage.jst.go.jp
Y Zhang, K Shi, H Cui, J Han, H Wang, X Ma… - Journal of Hazardous …, 2023 - Elsevier
The high concentrations of salt and refractory toxic organics in industrial wastewater seriously restrict biological treatment efficiency and functional stability. However, how to construct a …
Number of citations: 13 www.sciencedirect.com
A Habashi, NS Ibraheim, RM Mohareb… - Liebigs Annalen der …, 1986 - Wiley Online Library
In the last few years we were interested in the synthesis of polyfunctionally substituted heterocyclic systems using readily obtainable nitriles as starting materials1.*’. In continuation of …
K Senthil Kannan, P Thamaraikannan… - AIP Conference …, 2020 - pubs.aip.org
Acetoacetanilide-AACE crystals are of NLO type and are having extensive range of employing in optoelectronic and frequency doubling and which have Empirical formula as …
Number of citations: 26 pubs.aip.org
N Vijayan, N Rani, G Bhagavannarayana… - … Acta Part A: Molecular …, 2012 - Elsevier
… the acetoacetanilide is thermally stable up to 85 C. But in the present work, we have calculated the specific heat of acetoacetanilide … The specific heat data of acetoacetanilide at different …
Number of citations: 9 www.sciencedirect.com

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